(R)-8-fluorochroman-4-amine hydrochloride chemical properties
(R)-8-fluorochroman-4-amine hydrochloride chemical properties
An In-depth Technical Guide to (R)-8-fluorochroman-4-amine Hydrochloride: A Core Building Block for Targeted Protein Degradation
Section 1: Executive Summary
(R)-8-fluorochroman-4-amine hydrochloride is a chiral synthetic building block of significant interest to the drug discovery and chemical biology sectors. Its structural rigidity, stereochemistry, and the presence of a fluorine atom and a primary amine make it a highly valuable precursor for the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, robust analytical methodologies for its characterization, and a detailed exploration of its primary application: its role as a foundational component in the construction of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Such ligands are instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Section 2: Physicochemical and Structural Properties
The fundamental properties of (R)-8-fluorochroman-4-amine hydrochloride are summarized below. It is critical for researchers to note that while some data is readily available from commercial suppliers, key experimental values such as melting point and aqueous solubility are not consistently published and should be determined empirically upon receipt of the material.
| Property | Value | Reference(s) |
| Chemical Name | (R)-8-Fluorochroman-4-amine hydrochloride | [1] |
| Synonym(s) | (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [2] |
| CAS Number | 730980-49-1 | [1] |
| Molecular Formula | C₉H₁₁ClFNO | [3] |
| Molecular Weight | 203.64 g/mol | [3] |
| Appearance | Solid (typically a white to off-white powder) | [2] |
| Purity | Typically ≥95-97% | [2] |
| InChI Key | HXACNHXAKSMYNU-MRVPVSSYSA-N (for free base) | [2] |
| Storage Conditions | 2-8°C or -20°C, sealed under an inert atmosphere | [3][4] |
Experimental Protocol: Determination of Aqueous Solubility
A precise understanding of aqueous solubility is paramount for any compound intended for biological research. The hydrochloride salt form is utilized specifically to enhance this property.
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Preparation: Prepare a series of concentrations of (R)-8-fluorochroman-4-amine HCl in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
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Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the samples to pellet any undissolved solid.
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Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Analysis: The highest concentration at which no solid is present represents the equilibrium solubility under the tested conditions.
Section 3: Proposed Synthesis and Stereochemical Control
While a definitive, peer-reviewed synthesis is not widely published, a plausible and logical retrosynthetic approach can be constructed based on established organochemical transformations. The key challenge is the stereoselective installation of the amine at the C4 position to yield the desired (R)-enantiomer.
A proposed synthetic workflow is as follows:
Causality Behind Experimental Choices:
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Step 1 (8-Fluorochroman-4-one formation): Starting with 2-fluorophenol, a multi-step sequence involving acylation and an intramolecular cyclization (such as a Friedel-Crafts reaction) is a standard method for constructing the chromanone core.
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Step 2 (Stereoselective Reduction): This is the most critical step for establishing the desired stereochemistry. While a simple sodium borohydride reduction of the ketone (B) would yield a racemic alcohol (C), the use of a chiral catalyst, such as a Noyori-type ruthenium catalyst in an asymmetric transfer hydrogenation, is essential to produce the (R)-alcohol (D) with high enantiomeric excess. This choice is dictated by the need for a specific stereoisomer for biological activity.
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Step 3 (Amine Installation): The conversion of the alcohol (D) to the amine (F) is typically achieved via a two-step process to ensure retention of stereochemistry. A Mitsunobu reaction with an azide source (like diphenylphosphoryl azide, DPPA) introduces the azide with inversion of configuration. Subsequent reduction, for instance via a Staudinger reaction, yields the primary amine without disturbing the chiral center.
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Step 4 (Salt Formation): The final step involves treating the free base (F) with a solution of hydrochloric acid in an organic solvent (e.g., diethyl ether or dioxane) to precipitate the stable and more soluble hydrochloride salt (G).
Section 4: Analytical and Spectroscopic Characterization
A robust quality control (QC) process is essential to verify the identity, purity, and stereochemical integrity of the final compound. This involves a combination of spectroscopic and chromatographic techniques.
Expected Spectroscopic Features:
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¹H NMR: The spectrum should be consistent with the structure, showing distinct signals for the aromatic protons (with coupling patterns influenced by the fluorine atom), the diastereotopic protons of the C2 and C3 methylene groups on the chroman ring, and a signal for the methine proton at the C4 chiral center.
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¹³C NMR: The number of signals should correspond to the nine unique carbon atoms in the structure. The C-F coupling will be observable for the aromatic carbons.
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¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the aromatic ring.
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Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 168.1.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol serves as a self-validating system to confirm the success of the asymmetric synthesis.
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Column Selection: Utilize a chiral stationary phase (CSP) column designed for separating enantiomers of amines. Columns based on polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC) are excellent starting points.
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Mobile Phase Optimization:
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Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol, with a small percentage of an amine modifier (e.g., 0.1% diethylamine or butylamine) to improve peak shape and prevent tailing.
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Systematically vary the ratio of the alcohol co-solvent to optimize the separation (resolution) between the (R) and (S) enantiomers.
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Sample Preparation: Dissolve a small amount of the final hydrochloride salt in the mobile phase and inject it onto the column. A sample of the racemic compound should also be run to confirm the retention times of both enantiomers.
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Detection and Analysis: Use a UV detector set to an appropriate wavelength (e.g., 254 nm). The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100. A successful synthesis will show a peak area for the (R)-enantiomer that is >98-99% of the total area.
Section 5: Core Application in Targeted Protein Degradation
The primary utility of (R)-8-fluorochroman-4-amine HCl is as a precursor for ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[5][6]
The PROTAC Mechanism:
Targeted protein degradation has emerged as a powerful therapeutic strategy.[7] It utilizes bifunctional molecules called PROTACs, which do not inhibit a target protein's function but instead tag it for destruction.[8] A PROTAC consists of three parts:
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A warhead that binds to the target protein of interest (POI).
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An E3 ligase ligand that recruits an E3 ubiquitin ligase.
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A flexible linker that connects the two.
This assembly forms a "ternary complex" between the target protein and the E3 ligase.[9] The E3 ligase then transfers ubiquitin molecules to the target protein. This poly-ubiquitination acts as a molecular flag, signaling the proteasome to degrade the target protein.[6][10]
(R)-8-fluorochroman-4-amine serves as the amine-containing fragment that, after further elaboration, becomes the VHL E3 ligase ligand. The primary amine is the key functional handle used to attach the linker, which is then connected to the warhead that targets a specific protein for degradation.[11][12] The fluorinated chroman scaffold provides a rigid, well-defined structure that fits into the binding pocket of VHL, while the (R)-stereochemistry is crucial for optimal binding affinity and biological activity.
Section 6: Safety, Handling, and Storage
As a chemical intermediate for research, (R)-8-fluorochroman-4-amine hydrochloride must be handled with appropriate care.
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Hazard Identification: The compound is associated with the following GHS hazard statements:
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Handling Precautions:
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Work in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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-
Storage:
Section 7: Conclusion
(R)-8-fluorochroman-4-amine hydrochloride is more than a simple chemical; it is a specialized tool that enables the construction of highly sophisticated therapeutic candidates. Its value is intrinsically linked to the rise of targeted protein degradation as a major new paradigm in drug discovery. A thorough understanding of its synthesis, characterization, and application is essential for researchers aiming to develop the next generation of PROTACs and molecular glues to address a wide range of human diseases.
Section 8: References
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PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
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Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
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ResearchGate. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]
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ChemRxiv. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1alpha (HIF-1alpha) Stabilizers. [Link]
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Google Patents. (n.d.). WO2019099868A2 - Degraders and degrons for targeted protein degradation.
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